
methyl 3-(4-fluorophenyl)-1,2-oxazole-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-(4-fluorophenyl)-1,2-oxazole-5-carboxylate, also known as 4-fluorophenyl methyl 3-oxazole-5-carboxylate, is a synthetic organic compound used in a variety of scientific research applications. It is a colorless, crystalline solid and is soluble in most organic solvents. It is a highly versatile compound with a wide range of potential applications in the laboratory. In
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry and Drug Development
Overview: Methyl 3-(4-fluorophenyl)-1,2-oxazole-5-carboxylate (abbreviated as FPOC) belongs to the oxazole family, which has attracted attention due to its diverse biological activities. Researchers have explored FPOC’s potential as a scaffold for drug design.
Applications:- Anti-Inflammatory Agents : FPOC derivatives may exhibit anti-inflammatory properties by modulating specific pathways or enzymes involved in inflammation. Researchers can explore FPOC analogs for novel anti-inflammatory drugs .
- Analgesics : Investigating FPOC derivatives as potential analgesics could lead to the development of pain-relieving medications. Structural modifications can enhance their efficacy and selectivity .
Materials Science
Overview: Organic compounds like FPOC play a crucial role in materials science. Their unique electronic and optical properties make them valuable for various applications.
Applications:- Organic Semiconductors : FPOC derivatives can serve as building blocks for organic semiconductors used in electronic devices (e.g., organic field-effect transistors, OLEDs). Researchers can tailor their properties by modifying the substituents .
- Photovoltaics : Investigating FPOC-based materials for solar cells may yield efficient and cost-effective photovoltaic devices. Fine-tuning the molecular structure can optimize light absorption and charge transport .
Computational Chemistry
Overview: Quantum chemistry calculations provide insights into FPOC’s electronic structure, vibrational properties, and reactivity.
Applications:- Spectroscopic Predictions : Computational methods (e.g., density functional theory) allow researchers to predict vibrational frequencies, NMR parameters, and electronic properties of FPOC derivatives. These predictions aid experimental design and interpretation .
Synthetic Organic Chemistry
Overview: FPOC derivatives can be synthesized using various methods, making them accessible for further exploration.
Applications:Yuan, M.-R., Song, Y., & Xu, Y.-J. (2014). Vibrational spectroscopic, NMR parameters and electronic properties of three 3-phenylthiophene derivatives via density functional theory. SpringerPlus, 3, 701. Link Abdellatif, K. R., et al. (2020). A brief review of the biological potential of indole derivatives. Future Journal of Pharmaceutical Sciences, 1(1), M1197. Link
Eigenschaften
IUPAC Name |
methyl 3-(4-fluorophenyl)-1,2-oxazole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8FNO3/c1-15-11(14)10-6-9(13-16-10)7-2-4-8(12)5-3-7/h2-6H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJONAEUURGWZLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NO1)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(4-fluorophenyl)-1,2-oxazole-5-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

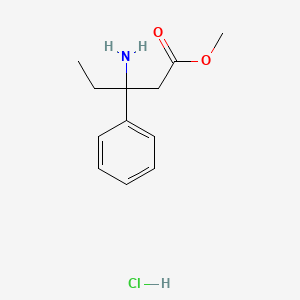
![(2R)-2-({3-[({4-[(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenyl}methyl)amino]phenyl}formamido)pentanedioic acid](/img/structure/B6617637.png)
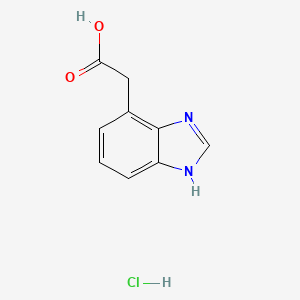
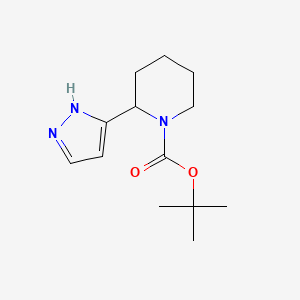
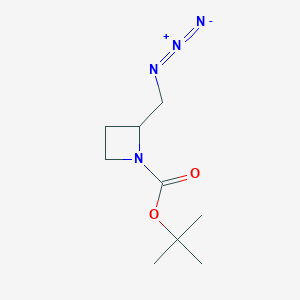
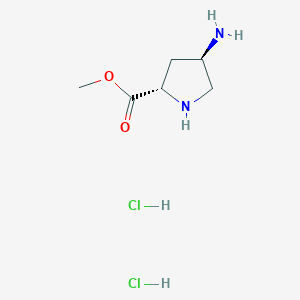
![tert-butyl N-[1-(2-aminophenyl)azetidin-3-yl]carbamate](/img/structure/B6617664.png)
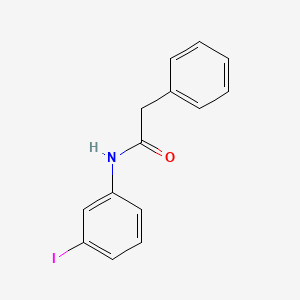
![Ethenetricarbonitrile, [4-(phenylamino)phenyl]-](/img/structure/B6617674.png)
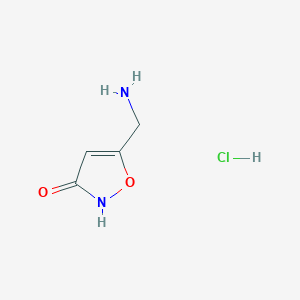

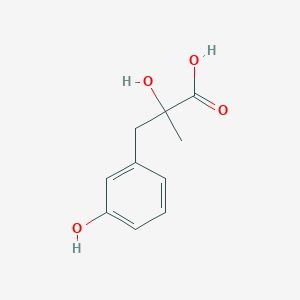

![3-fluoro-5-{1H-pyrrolo[2,3-b]pyridine-3-carbonyl}aniline](/img/structure/B6617719.png)